molecular formula C8H10N2O2 B8473300 1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid

1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No. B8473300
M. Wt: 166.18 g/mol
InChI Key: YMGNJUNNSDCHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296745B2

Procedure details

Into a 100 mL pear shaped flask containing tert-butyl 1-(4-methyl-1H-pyrazol-1-yl)cyclopropanecarboxylate (218 mg, 0.981 mmol) were added dichloromethane (5 mL) and trifluoroacetic acid (0.2 mL, 3 mmol). The clear solution was stirred at room temperature for 30 minutes after which another 0.3 mL of trifluoroacetic acid were added. The mixture was stirred at room temperature for 45 minutes and another 0.3 mL of trifluoroacetic acid were added. The mixture was stirred at room temperature for 18 h. The solvent and excess of trifluoroacetic acid were removed under reduced pressure to afford the title compound (360 mg). The material was used without further purification. 1H NMR (400 MHz, CDCl3) δ 1.78 (m, 2H), 2.02 (m, 2H), 2.17 (s, 3H), 7.54 (s, 1H), 7.74 (s, 1H).
Name
tert-butyl 1-(4-methyl-1H-pyrazol-1-yl)cyclopropanecarboxylate
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2([C:10]([O:12]C(C)(C)C)=[O:11])[CH2:9][CH2:8]2)[CH:6]=1.FC(F)(F)C(O)=O>ClCCl>[CH3:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2([C:10]([OH:12])=[O:11])[CH2:8][CH2:9]2)[CH:6]=1

Inputs

Step One
Name
tert-butyl 1-(4-methyl-1H-pyrazol-1-yl)cyclopropanecarboxylate
Quantity
218 mg
Type
reactant
Smiles
CC=1C=NN(C1)C1(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent and excess of trifluoroacetic acid were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC=1C=NN(C1)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: CALCULATEDPERCENTYIELD 220.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.